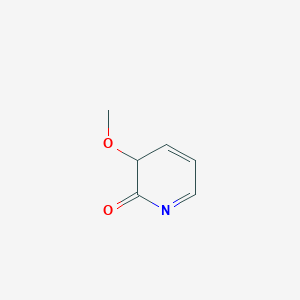
3-Methoxypyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyridin-2(3H)-one is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridin-2(3H)-one typically involves the methoxylation of pyridin-2-one. One common method includes the reaction of pyridin-2-one with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of the hydrogen atom at the third position with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxypyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-methoxypyridin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxypyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methoxypyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but with the methoxy group at the second position.
3-Hydroxypyridin-2-one: Similar structure with a hydroxyl group instead of a methoxy group.
2-Methoxypyridin-3-amine: Features an amino group at the third position.
Uniqueness: 3-Methoxypyridin-2(3H)-one is unique due to the specific positioning of the methoxy and keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
916792-39-7 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
3-methoxy-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-5H,1H3 |
Clave InChI |
JFBATLMFYNXHGA-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


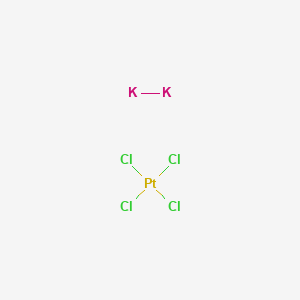
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)


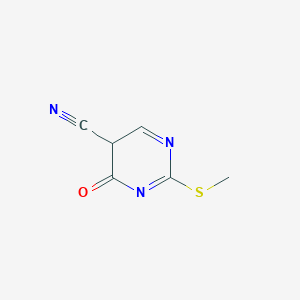
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)
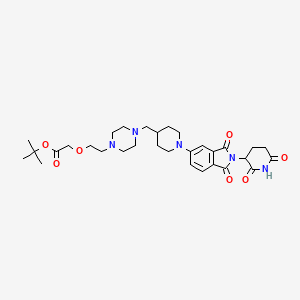

![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

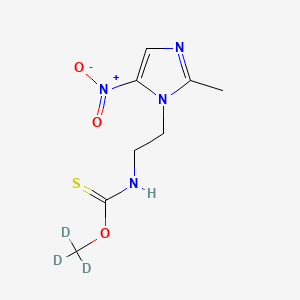
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
